Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate
Overview
Description
Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamido group, a dimethylpyran ring, and an ethyl ester, making it a subject of interest in synthetic organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate typically involves the condensation of benzoyl chloride with an appropriate amine, followed by cyclization and esterification reactions. One common method involves the reaction of benzoyl chloride with 2,6-dimethylpyran-4-one in the presence of a base, such as sodium hydroxide, to form the intermediate benzamido compound. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the pyran ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzamido group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyran ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound features a pyrimidine ring instead of a pyran ring, which may result in different biological activities and chemical properties.
Ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates: These compounds have a pyrrolidine ring and are known for their low toxicity and potential pharmacological activities.
Properties
IUPAC Name |
ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-22-18(21)16(15-10-12(2)23-13(3)11-15)19-17(20)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGLHMIHUYUAGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=C(OC(=C1)C)C)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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